molecular formula C16H15FN6OS B12156658 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide CAS No. 586993-26-2

2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide

Cat. No.: B12156658
CAS No.: 586993-26-2
M. Wt: 358.4 g/mol
InChI Key: KNGLOTHZCAGGLE-UHFFFAOYSA-N
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Description

2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide is a complex organic compound characterized by its unique triazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide typically involves multiple steps. One common method includes the reaction of 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with 3-fluoro-4-methylphenyl acetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazole or pyridine derivatives.

Scientific Research Applications

2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-5-pyridin-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-fluoro-4-methyl-phenyl)-acetamide stands out due to its unique combination of triazole and pyridine rings, which confer specific biological activities and chemical reactivity. Its fluorinated phenyl group also enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

586993-26-2

Molecular Formula

C16H15FN6OS

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C16H15FN6OS/c1-10-5-6-11(8-12(10)17)20-14(24)9-25-16-22-21-15(23(16)18)13-4-2-3-7-19-13/h2-8H,9,18H2,1H3,(H,20,24)

InChI Key

KNGLOTHZCAGGLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3)F

solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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